Dihydroactinidiolide

Catalog No.
S586128
CAS No.
15356-74-8
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroactinidiolide

CAS Number

15356-74-8

Product Name

Dihydroactinidiolide

IUPAC Name

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3

InChI Key

IMKHDCBNRDRUEB-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C

Solubility

Insoluble in water; soluble in nonpolar solvents
soluble (in ethanol)

Synonyms

2-hydroxy-2,6,6-trimethylcyclohexylideneacetic acid gamma-lactone

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C

Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of DHA. A 2002 study published in the Journal of Agricultural and Food Chemistry found that DHA exhibited weak antifungal activity against various fungal strains, suggesting its potential use as a food preservative []. However, further research is needed to determine its effectiveness and safety in food applications.

Insecticidal Activity:

Another area of exploration involves the insecticidal properties of DHA. A 2010 study published in the Journal of Experimental Zoology Part A: Ecological Genetics and Physiology reported that DHA had a repellent effect against some mosquito species []. However, similar to the research on antimicrobial activity, further investigations are necessary to understand its efficacy and potential risks associated with its use as an insecticide.

Other Potential Applications:

Limited research suggests DHA might have other potential applications, including:

  • Flavor Enhancer: Some studies suggest DHA could enhance the flavor profile of certain foods [].
  • Antioxidant Properties: Preliminary research indicates that DHA might possess some antioxidant activity [].

Dihydroactinidiolide is a volatile terpene characterized by its sweet, tea-like aroma. It naturally occurs in various sources, including black tea, fenugreek, fire ants, mangoes, and tobacco. This compound is also synthetically produced and serves as a pheromone for several insect species, notably as one of the components in the recognition pheromone for queen red fire ants. Its chemical formula is C11H16O2C_{11}H_{16}O_{2} .

Typical of terpenes. Notably, it can participate in reductions and oxidations. For instance, a synthesis method involves the reduction of an alkene using sodium borohydride in the presence of palladium on carbon, which facilitates the conversion of specific precursors into dihydroactinidiolide . Additionally, selenium-stabilized carbenium ions have been utilized to promote carbon-carbon bond formation in its synthesis .

Research indicates that dihydroactinidiolide exhibits significant biological activities. It has demonstrated powerful inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Furthermore, it possesses antioxidant properties and has shown anti-aggregation activity against amyloid beta-induced toxicity in Neuro2a cells . These properties suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

Several methods exist for synthesizing dihydroactinidiolide:

  • Reduction Reactions: Using sodium borohydride and palladium on carbon to reduce alkene precursors.
  • Selenium-Stabilized Carbenium Ion: A novel approach that utilizes selenium to stabilize intermediates during synthesis .
  • Cerium Enolate Chemistry: This method involves reactions that utilize cerium enolates to form dihydroactinidiolide from simpler precursors .

These methods highlight the versatility and complexity involved in synthesizing this compound.

Dihydroactinidiolide finds applications across various fields:

  • Fragrance Industry: Its pleasant aroma makes it a desirable compound for use in perfumery.
  • Pheromone Research: As a natural pheromone, it plays a role in insect behavior studies and pest control strategies.
  • Pharmaceuticals: Due to its biological activities, particularly its role as an acetylcholinesterase inhibitor, it holds promise for drug development targeting neurodegenerative diseases .

Studies have explored the interactions of dihydroactinidiolide with biological systems. Its ability to inhibit acetylcholinesterase suggests potential interactions with neurotransmitter systems, which could impact cognitive functions and neuroprotection. Additionally, its antioxidant properties may influence cellular stress responses and inflammation pathways .

Dihydroactinidiolide shares structural and functional similarities with several other terpenes and related compounds. Here are some notable comparisons:

CompoundStructureKey Features
ActinidiolideSimilar terpenoid structureFound in kiwifruit; lesser known biological activity
LoliolideClose structural analogExhibits antioxidant properties; used in food flavoring
β-CarotenePrecursor structureKnown for its role as a provitamin A; significant antioxidant activity
AeginetolideRelated terpenoidExhibits unique biological activities; less studied than dihydroactinidiolide

Dihydroactinidiolide's unique combination of fragrance properties and biological activities sets it apart from these similar compounds, making it particularly valuable in both ecological and pharmaceutical contexts .

Physical Description

Clear, colourless liquid; musky or coumarin-like aroma

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

Density

1.051-1.058

Melting Point

Mp 71-72 ° (40-41 °)

UNII

BH8469LVA9

GHS Hazard Statements

Aggregated GHS information provided by 1549 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (99.94%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

17092-92-1
15356-74-8

Wikipedia

Dihydroactinidiolide

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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